Product packaging for (10,10,10-~2~H_3_)Decanoic acid(Cat. No.:CAS No. 102611-15-4)

(10,10,10-~2~H_3_)Decanoic acid

Cat. No.: B591813
CAS No.: 102611-15-4
M. Wt: 175.28 g/mol
InChI Key: GHVNFZFCNZKVNT-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fundamental Principles of Stable Isotope Labeling in Chemical Biology

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. creative-proteomics.comcreative-proteomics.comwikipedia.org The core principle is that these labeled molecules are chemically and biologically similar to their natural, unlabeled counterparts. creative-proteomics.com This allows them to participate in metabolic pathways and biological processes in the same manner. creative-proteomics.comcreative-proteomics.com

The key difference lies in their atomic mass, which can be detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmusechem.com By tracking these "heavy" isotopes, researchers can elucidate metabolic pathways, quantify metabolite concentrations, and understand the dynamics of biological systems without the safety concerns associated with radioactive isotopes. creative-proteomics.comwikipedia.orgmusechem.com This method is widely used in metabolomics, proteomics, and drug metabolism studies to gain detailed insights into complex biological processes. symeres.comboku.ac.at

Strategic Importance of Deuterium-Labeled Compounds in Quantitative Analysis

Deuterium (²H), a stable isotope of hydrogen, is frequently used to create labeled compounds for quantitative analysis. musechem.com The replacement of one or more hydrogen atoms with deuterium results in a molecule with a higher mass but nearly identical chemical properties to the original compound. acs.org This characteristic makes deuterium-labeled compounds, such as Decanoic-10,10,10-d3 acid, ideal internal standards in mass spectrometry-based quantification. researchgate.net

In quantitative MS analysis, a known amount of the deuterium-labeled internal standard is added to a sample. researchgate.net Because the labeled standard and the unlabeled analyte behave almost identically during sample preparation, extraction, and ionization, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. researchgate.net By comparing the MS signal of the analyte to that of the known quantity of the internal standard, a highly accurate and precise quantification of the analyte can be achieved. researchgate.netx-chemrx.com This approach is critical in pharmacokinetic studies, clinical diagnostics, and metabolic research where precise measurement of endogenous molecules is essential. dataintelo.com

Overview of Decanoic Acid's Biological Significance as a Medium-Chain Fatty Acid

Decanoic acid, also known as capric acid, is a ten-carbon saturated fatty acid (C10:0) classified as a medium-chain fatty acid (MCFA). nih.govnmppdb.com.ng It is naturally found in sources like coconut oil, palm kernel oil, and the milk of various mammals. nmppdb.com.ngmdpi.com

MCFAs like decanoic acid have unique metabolic properties. They are readily absorbed and transported to the liver, where they can be converted into ketones, serving as an alternative energy source for the brain and other tissues. mdpi.comfrontiersin.org This metabolic characteristic is a cornerstone of the medium-chain triglyceride (MCT) ketogenic diet. frontiersin.org

Beyond its role in energy metabolism, decanoic acid exhibits a range of biological activities. Research has indicated its involvement in:

Neurological function: Studies suggest decanoic acid has anticonvulsant properties and may play a direct role in seizure control by inhibiting AMPA receptors in the brain. mdpi.comunil.ch

Mitochondrial function: It has been shown to improve mitochondrial function and number in cell cultures. mdpi.com

Cell signaling: Decanoic acid can influence signaling pathways, including inhibiting the mTORC1 complex. frontiersin.org

Inflammation and Oxidative Stress: It possesses anti-inflammatory properties and has been shown to reduce oxidative stress levels in neuronal cells. nih.govnih.gov

Cancer Research: Some studies have explored its anti-tumor effects, noting its ability to suppress proliferation and invasiveness in certain cancer cell lines. nih.govmdpi.com

Given these diverse biological roles, the ability to accurately quantify decanoic acid in biological samples is crucial for understanding its function in health and disease, highlighting the importance of its deuterated analog, Decanoic-10,10,10-d3 acid, in facilitating this research. caymanchem.comguidechem.com

Interactive Data Table: Properties of Decanoic Acid and its Deuterated Analog

PropertyDecanoic AcidDecanoic-10,10,10-d3 Acid
Chemical Formula C10H20O2C10H17D3O2 pharmaffiliates.com
Molecular Weight 172.26 g/mol nih.gov175.28 g/mol sigmaaldrich.com
CAS Number 334-48-5 nih.gov102611-15-4 caymanchem.com
Appearance White crystalline solid nih.govWhite to Off-White Low-Melting Solid pharmaffiliates.com
Melting Point 31.5 °C nih.gov30-32 °C sigmaaldrich.com
Primary Use in Research Studied for biological activityInternal standard for quantification caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B591813 (10,10,10-~2~H_3_)Decanoic acid CAS No. 102611-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10,10,10-trideuteriodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVNFZFCNZKVNT-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672927
Record name (10,10,10-~2~H_3_)Decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102611-15-4
Record name (10,10,10-~2~H_3_)Decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102611-15-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Isotopic Integrity of Decanoic 10,10,10 D3 Acid

Advanced Synthetic Routes for Terminal Deuteration of Fatty Acids

The synthesis of fatty acids with deuterium (B1214612) labels at specific, non-activated positions, such as the terminal methyl group, requires targeted chemical strategies. Simple hydrogen-deuterium exchange reactions, which are effective for deuterating positions adjacent to carbonyl groups or at double bonds, are generally not suitable for selectively labeling the chemically inert terminal omega (ω) position. acanthusresearch.com Therefore, more advanced, multi-step synthetic routes are typically employed.

Two primary strategies dominate the synthesis of terminally deuterated fatty acids:

The Synthetic Building Block Approach: This method involves the use of a small, pre-deuterated starting material which is then incorporated into the final molecule. For Decanoic-10,10,10-d3 acid, a common route would start with a deuterated C1 building block, such as deuterated methyl iodide (CD₃I). This building block can be converted into an organometallic reagent (e.g., a Grignard or Gilman reagent) and then coupled with a C9 hydrocarbon chain that has a reactive electrophilic group at one end and a protected carboxylic acid at the other. This ensures the deuterated methyl group is placed specifically at the terminus of the chain.

Late-Stage Functionalization and Deuterium Introduction: An alternative strategy involves modifying the terminal position of a pre-existing C10 carbon skeleton to allow for the introduction of deuterium. This can be achieved by starting with a derivative like 10-bromodecanoic acid. The bromine atom can then be substituted with deuterium via reduction using a powerful deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄). tandfonline.com This method is advantageous as it allows for the introduction of the isotopic label at a late stage in the synthesis.

Metal-catalyzed hydrogen isotope exchange (HIE) represents another advanced method. While often used for perdeuteration (labeling all possible positions), specific catalysts and conditions can be developed for more selective labeling. nih.govresearchgate.net However, achieving exclusive deuteration at the terminal methyl group of a long-chain fatty acid without affecting other positions remains a significant synthetic challenge that often requires custom catalyst design or the use of directing groups.

Table 1: Comparison of Synthetic Strategies for Terminal Deuteration
Synthetic StrategyPrincipleKey ReagentsPrimary AdvantagePotential Challenge
Building Block ApproachCoupling a pre-deuterated C1 unit with a C9 chain.CD₃I, C9 synthon (e.g., 9-bromononanoic acid ester)High positional specificity of the label.Requires synthesis of a specific C9 precursor.
Late-Stage ReductionReduction of a terminal functional group on a C10 backbone.10-halodecanoic acid, Lithium aluminum deuteride (LiAlD₄)Introduces label at the end of the synthesis.Requires a terminally functionalized starting material.
Selective H/D ExchangeCatalytic exchange of terminal C-H bonds with deuterium.D₂O or D₂ gas, specialized metal catalyst (e.g., Pt, Ru)Potentially more direct route.Achieving high selectivity at the terminal position is difficult.

Spectroscopic Verification of Isotopic Purity and Positional Labeling

To be effective as an analytical standard, the precise location of the deuterium atoms and the isotopic purity of the compound must be rigorously confirmed. This is primarily accomplished using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. cymitquimica.comrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for verifying the successful incorporation of the deuterium atoms. For Decanoic-10,10,10-d3 acid, the molecular ion peak will appear at a mass-to-charge ratio (m/z) that is three units higher than that of the unlabeled decanoic acid (a mass shift of M+3). HR-MS provides the accuracy needed to distinguish the deuterated compound from naturally occurring ¹³C isotopes. researchgate.net

Isotopic purity is determined by analyzing the relative intensities of the isotopolog peaks (ions with different numbers of deuterium atoms, e.g., d₀, d₁, d₂, d₃). researchgate.net After correcting for the natural isotopic abundance of carbon-13, the percentage of the M+3 ion relative to the sum of all related isotopologs gives the isotopic purity. researchgate.net Commercially available standards typically feature an isotopic purity of 99 atom % D or higher. sigmaaldrich.com Tandem mass spectrometry (MS/MS) can further confirm the label's position by fragmenting the molecule and analyzing the mass of the resulting fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information and confirms the exact location of the deuterium labels.

¹H NMR: In the proton NMR spectrum of Decanoic-10,10,10-d3 acid, the characteristic signal for the terminal methyl (CH₃) protons would be absent or significantly diminished, providing strong evidence of successful deuteration at that site. umsl.edu

²H NMR: Deuterium NMR shows a signal only from the deuterium nuclei. A single resonance in the appropriate chemical shift region for a methyl group would confirm that the deuterium is located at the terminal position.

¹³C NMR: The carbon atom bonded to deuterium (C-10) exhibits a distinctive signal in the ¹³C NMR spectrum. Due to C-D coupling, this signal appears as a multiplet (typically a triplet for a CD₃ group), and its chemical shift is slightly different from the corresponding carbon in the unlabeled compound. rsc.org This provides unambiguous proof of the label's position.

Table 2: Spectroscopic Techniques for Verification
TechniqueInformation ProvidedExpected Observation for Decanoic-10,10,10-d3 Acid
High-Resolution MSMass confirmation and isotopic purity.Molecular ion peak at M+3; relative abundance of isotopologs indicates purity. researchgate.net
Tandem MS (MS/MS)Positional confirmation via fragmentation.Fragments containing the terminal carbon will show a +3 mass shift.
¹H NMRAbsence of protons at the labeled site.Disappearance of the terminal methyl proton signal.
²H NMRPresence and environment of deuterium.Signal confirms the presence of deuterium at the methyl position.
¹³C NMRUnambiguous positional confirmation.C-10 signal appears as a multiplet with a characteristic C-D coupling pattern. rsc.org

Scalability Considerations for Research and Analytical Standards Production

Moving a synthesis from a small laboratory setup to a larger, gram-scale production for commercial use as a research chemical or analytical standard introduces several challenges. The goal is to develop a process that is not only high-yielding but also cost-effective, robust, and reproducible. ansto.gov.auresearchgate.net

Key considerations for scaling up the production of Decanoic-10,10,10-d3 acid include:

Cost of Starting Materials: Deuterium sources and deuterated reagents, such as deuterium oxide (D₂O), deuterated gases (D₂), and reagents like lithium aluminum deuteride (LiAlD₄), are significantly more expensive than their non-deuterated counterparts. tandfonline.com An efficient, scalable synthesis must use these expensive materials as judiciously as possible.

Purification: Separating the final deuterated product from any remaining starting materials, reagents, or unlabeled impurities is critical for achieving the high chemical and isotopic purity required for an analytical standard. acs.org Purification methods like column chromatography can become cumbersome and costly at a large scale. Therefore, synthetic routes that yield a product that is easy to isolate and purify (e.g., via crystallization) are more amenable to scale-up.

Process Safety and Handling: Scaling up chemical reactions requires a thorough evaluation of safety parameters. Reactions that are simple and safe to run on a milligram scale may present hazards (e.g., exothermic reactions, handling of pyrophoric reagents) when performed on a multi-gram or kilogram scale.

The limited availability of many deuterated compounds is often a direct result of these scalability challenges, making robust and efficient synthetic methods a key area of research. europa.eu

Table 3: Scalability Factors for Deuterated Compound Production
FactorImplication for Scalability
Cost of ReagentsHigh cost of deuterium sources (D₂O, LiAlD₄) drives the need for highly efficient reactions. tandfonline.com
Overall YieldCumulative yield loss in multi-step syntheses makes production economically unfeasible.
PurificationLarge-scale chromatography is expensive and complex; methods like crystallization are preferred.
Process RobustnessThe synthesis must be reproducible and tolerant of slight variations in conditions.

Advanced Analytical Applications of Decanoic 10,10,10 D3 Acid As an Internal Standard

Quantification of Decanoic Acid and Associated Metabolites in Complex Biological Systems

The primary application of Decanoic-10,10,10-d3 acid is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise measurement of decanoic acid and its metabolites in biological samples. caymanchem.comtexilajournal.com This method is renowned for its high accuracy and precision, as the internal standard compensates for variations during sample preparation and analysis. lipidmaps.orgnih.gov

Quantitative Gas Chromatography-Mass Spectrometry (GC-MS) in Lipidomics and Metabolomics

In the fields of lipidomics and metabolomics, GC-MS is a powerful technique for analyzing fatty acids. The use of a stable isotope-labeled internal standard like Decanoic-10,10,10-d3 acid is fundamental to achieving reliable quantification. lipidmaps.orgnih.gov This approach, known as stable isotope dilution GC-MS, involves adding a known amount of the deuterated standard to samples and calibration standards. lipidmaps.org The ratio of the analyte to the internal standard is then used for quantification, which corrects for losses during extraction, derivatization, and injection. lipidmaps.orgnih.gov

For instance, in the analysis of fatty acids in biological materials like plasma or tissues, samples are often subjected to extraction and derivatization to enhance volatility for GC analysis. nih.govlipidmaps.org A common derivatization agent is pentafluorobenzyl (PFB) bromide, which improves sensitivity, especially with negative chemical ionization (NCI)-MS. lipidmaps.orgnih.gov The use of a deuterated internal standard ensures that any inefficiencies in these steps affect both the analyte and the standard equally, thus maintaining the accuracy of the final measurement. lipidmaps.orgnih.gov

Table 1: GC-MS Parameters for Fatty Acid Analysis

Parameter Condition Reference
Column Agilent Select FAME (200 m × 250 µm × 0.25 µm) or similar nih.gov
Carrier Gas Hydrogen or Helium nih.govnih.gov
Injector Temperature 250°C lipidmaps.org
Oven Program Ramped from 150°C to 270°C at 10°C/min, then to 310°C lipidmaps.org
Ionization Mode Negative Chemical Ionization (NCI) nih.govnih.gov

| Detection Mode | Selected Ion Monitoring (SIM) | nih.govnih.gov |

A study on the metabolic effects of decanoic acid in glioblastoma cells utilized GC/MS-based metabolomics to analyze changes in metabolite profiles. nih.gov While this particular study used norleucine as an internal standard for a broad metabolite screen, the principle of using an internal standard to correct for analytical variability is universal. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Fatty Acid Profiling

LC-MS offers a complementary approach for fatty acid analysis, particularly for less volatile or thermally labile compounds. The use of a stable isotope-labeled internal standard like Decanoic-10,10,10-d3 acid is equally critical in LC-MS to ensure accuracy and precision. nebiolab.comwuxiapptec.com The internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for matrix effects and instrument variability. nebiolab.comwuxiapptec.com

In a typical LC-MS workflow for fatty acid analysis, the sample is extracted and then injected into the LC system. The separation is often achieved on a C18 column, and detection is performed using a tandem mass spectrometer (MS/MS). nih.gov The use of deuterated internal standards is considered a best practice in LC-MS bioanalysis to achieve reliable quantitative results. nebiolab.com

Table 2: Representative LC-MS Conditions for Fatty Acid Analysis

Parameter Condition Reference
LC System Agilent 1100 binary pump HPLC system or similar nih.gov
Column Luna® C18(2) 100 Å LC column nih.gov
Mass Spectrometer Waters Micromass Quattro Micro triple quadrupole nih.gov
Ionization Source Electrospray Ionization (ESI) nih.gov

| Internal Standard | Stable isotope-labeled (e.g., Decanoic-10,10,10-d3 acid) | caymanchem.comnebiolab.com |

Emerging Mass Spectrometry Techniques in Biological Sample Analysis

The utility of internal standards like Decanoic-10,10,10-d3 acid extends to emerging MS techniques. These advanced methods aim to provide more comprehensive and rapid analysis of biological samples. For example, imaging mass spectrometry and real-time mass spectrometry techniques allow for the visualization of metabolite distribution directly from microbial colonies with minimal sample preparation. nih.gov Even in these cutting-edge applications, the principles of quantitative analysis often rely on the incorporation of appropriate internal standards to ensure data quality.

Another emerging area is the use of isobaric labeling for multiplexed absolute quantitation of metabolites. acs.org While this technique uses a different set of tagging reagents, the fundamental concept of using isotopic variants for relative and absolute quantification is a common thread that underscores the importance of isotope dilution principles in modern mass spectrometry. acs.org

Rigorous Method Validation and Quality Assurance Protocols in Isotope Dilution Mass Spectrometry

The reliability of analytical data generated using isotope dilution mass spectrometry heavily depends on stringent method validation and quality assurance (QA) protocols. iacld.comchromatographyonline.com The use of a stable isotope-labeled internal standard like Decanoic-10,10,10-d3 acid is a cornerstone of these protocols.

Method validation typically involves assessing parameters such as:

Accuracy and Precision: The internal standard helps to achieve high accuracy and precision by correcting for variations. scispace.com

Linearity: Calibration curves are constructed using the analyte-to-internal standard response ratio. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio. mdpi.com

Specificity: The use of mass spectrometry provides high specificity, and the internal standard helps to confirm the identity of the analyte. nih.gov

Recovery: The internal standard is used to correct for any losses during sample preparation. mdpi.com

Quality assurance protocols in clinical and research laboratories mandate the use of quality control (QC) samples at different concentrations to monitor the performance of the assay on a daily basis. iacld.com The consistent response of the internal standard across all samples, calibrators, and QC samples is a critical check for the validity of an analytical run. nebiolab.comiacld.com Any significant deviation in the internal standard signal can indicate a problem with sample preparation or instrument performance. iacld.com

Mitigation of Matrix Effects in High-Throughput Bioanalytical Assays

Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in high-throughput bioanalytical assays, particularly in LC-MS. chromatographyonline.com The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective strategy to mitigate matrix effects. wuxiapptec.comchromatographyonline.com

Because Decanoic-10,10,10-d3 acid has virtually identical physicochemical properties to decanoic acid, it will experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. wuxiapptec.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized. nebiolab.com This is crucial for achieving accurate and reliable quantification in complex biological matrices such as plasma, urine, and tissue extracts, where the concentration and composition of matrix components can vary significantly between samples. scispace.comchromatographyonline.com

Table 3: Compound Names Mentioned in the Article

Compound Name
Acetic acid
Acetone
Acetonitrile
Arachidic acid
Butanol
Butyric acid
Capric acid
Decanoic acid
Decanoic-10,10,10-d3 acid
Dichloromethane
Diisopropylethylamine
Elaidic acid
Ethanol
Formic acid
Helium
Heptadecanoic acid
Hydrogen
Isooctane
Lauric acid
Linoleic acid
Linolenic acid
Methanol
Myristic acid
Norleucine
Oleic acid
Palmitic acid
Pentafluorobenzyl bromide
Pyridine
Stearic acid

Decanoic 10,10,10 D3 Acid As a Tracer in Metabolic Pathway Elucidation

Investigation of Medium-Chain Fatty Acid Metabolic Fates in Cellular and Organismal Models

The use of Decanoic-10,10,10-d3 acid has been instrumental in detailing the metabolic journey of medium-chain fatty acids within cellular and whole-organism models. By introducing this labeled compound, scientists can follow the distribution and transformation of the deuterium-labeled carbon skeleton, shedding light on fundamental metabolic processes.

Unraveling Cytosolic and Mitochondrial Beta-Oxidation Pathways

Beta-oxidation is the primary process by which fatty acids are broken down to produce energy. Research utilizing deuterated decanoic acid has provided a clearer picture of this process. For instance, in studies with human neuroblastoma cells (SH-SY5Y), the metabolism of a deuterated C10 acid was tracked to understand its effects on peroxisomal metabolism, a key site for fatty acid oxidation. researchgate.net

In these studies, the cells were also exposed to a deuterated very-long-chain fatty acid (C22:0-d3) to assess the impact of decanoic acid on its breakdown. The results showed a significant increase in the chain-shortened deuterated fatty acids (C18-d3, C16-d3, and C14-d3) in cells treated with decanoic acid, indicating an upregulation of peroxisomal beta-oxidation. researchgate.net This suggests that the presence of decanoic acid can influence the metabolism of other fatty acids within the cell.

Table 1: Effect of Decanoic Acid on Peroxisomal β-Oxidation of C22:0-d3 in SH-SY5Y Cells
Deuterated MetaboliteChange in Presence of Decanoic Acidp-value
C18-d3Significantly Increasedp = 0.0482
C16-d3Significantly Increasedp = 0.0015
C14-d3Significantly Increasedp = 0.0016

This table is based on findings reported in a study on SH-SY5Y cells where treatment with decanoic acid led to significant increases in the breakdown products of a deuterated very-long-chain fatty acid, as indicated by the p-values. researchgate.net

Interconnections with the Tricarboxylic Acid (TCA) Cycle and Ketogenesis

The end product of beta-oxidation is acetyl-CoA, a molecule that serves as a primary fuel for the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. The TCA cycle is a series of chemical reactions that release stored energy. By tracing the deuterated acetyl-CoA derived from Decanoic-10,10,10-d3 acid, researchers can quantify its contribution to the TCA cycle intermediates.

Furthermore, in situations where acetyl-CoA is abundant, such as during fasting or on a ketogenic diet, it can be converted into ketone bodies in a process called ketogenesis. The use of deuterated medium-chain fatty acids allows for the direct measurement of their flux into ketone body production, providing a clearer understanding of this alternative energy pathway.

De Novo Lipogenesis and Lipid Remodeling Dynamics

De novo lipogenesis is the synthesis of fatty acids from non-lipid sources, such as carbohydrates. While Decanoic-10,10,10-d3 acid is primarily used to trace catabolic pathways, the deuterated acetyl-CoA it generates can also be used as a building block for the synthesis of new fatty acids. By tracking the incorporation of deuterium (B1214612) into newly synthesized lipid species, researchers can study the dynamics of de novo lipogenesis and lipid remodeling.

Tracing of Carbon Flux Through Central Metabolic Networks

Metabolic flux analysis is a powerful technique used to quantify the rate of turnover of metabolites in a biological system. Decanoic-10,10,10-d3 acid serves as an excellent tracer for such studies. By measuring the rate at which the deuterium label from the tracer appears in various downstream metabolites, researchers can build a quantitative map of carbon flow through interconnected metabolic networks. This provides a dynamic view of how cells utilize different fuel sources and adapt their metabolism to changing conditions.

Biochemical and Pharmacological Research Facilitated by Decanoic 10,10,10 D3 Acid Studies

Neurobiological and Neuropharmacological Investigations of Decanoic Acid Action

The ability to trace decanoic acid using its deuterated form has been instrumental in understanding its significant effects on the central nervous system. As a key component of the medium-chain triglyceride (MCT) ketogenic diet, an established treatment for drug-resistant epilepsy, the direct actions of decanoic acid in the brain have been a major area of investigation. nih.govmdpi.comtaylorandfrancis.com

Mechanisms of AMPA Receptor Modulation and Inhibition

Research has conclusively shown that decanoic acid directly inhibits the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a primary mediator of fast excitatory synaptic transmission in the brain. nih.govoup.comwikipedia.org Studies using Xenopus oocytes expressing specific AMPA receptor subunits have demonstrated that decanoic acid acts as a non-competitive antagonist. caymanchem.comnih.govwikipedia.org This inhibition is not reversed by higher concentrations of the agonist glutamate, indicating that decanoic acid binds to a site distinct from the glutamate-binding site. nih.gov In silico docking studies suggest this binding site is located on the M3 helix of the AMPA-GluA2 transmembrane domain, which is involved in channel gating. mdpi.com

The inhibitory effect is both voltage- and subunit-dependent. nih.govwikipedia.org Decanoic acid is more potent in inhibiting AMPA receptors composed of GluA2/3 subunits compared to those containing GluA1 or GluA1/2 combinations. caymanchem.comnih.gov This direct inhibition of excitatory neurotransmission is a key mechanism contributing to the anticonvulsant effects observed with the MCT ketogenic diet. nih.govwikipedia.org

Table 1: Inhibitory Concentration (IC50) of Decanoic Acid on Different AMPA Receptor Subunits

AMPA Receptor Subunit Composition Mean IC50 (mM) Reference
GluA2/3 0.52 caymanchem.comnih.gov
GluA1/2 1.16 caymanchem.com

Influence on Neuronal Excitability and Synaptic Transmission

At the synaptic level, decanoic acid has a selective impact. Whole-cell patch-clamp recordings from CA1 pyramidal neurons in hippocampal slices revealed that decanoic acid markedly reduces AMPA receptor-mediated evoked excitatory postsynaptic currents (EPSCs). nih.gov Crucially, it does not affect inhibitory postsynaptic currents (IPSCs), indicating a selective suppression of excitatory neurotransmission rather than a general dampening of neuronal activity. oup.com

Studies on trigeminal neurons have also shown that decanoic acid can suppress the excitability of nociceptive neurons. nih.govdovepress.com This suggests a potential role in hypoalgesia (reduced sensitivity to pain), possibly mediated through muscarinic M2 receptor signaling. nih.govdovepress.com This action on peripheral neurons further demonstrates the broad influence of decanoic acid on neuronal excitability.

Decanoic Acid's Impact on Mitochondrial Bioenergetics and Cellular Function

Beyond its direct effects on ion channels, decanoic acid profoundly influences cellular metabolism, particularly mitochondrial function. These metabolic actions are thought to contribute to its neuroprotective and therapeutic effects. The use of Decanoic-10,10,10-d3 acid as a tracer has been vital in delineating these metabolic pathways. nih.gov

Role in Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Activation and Mitochondrial Biogenesis

Decanoic acid is a direct ligand and partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor that is a key regulator of lipid metabolism and mitochondrial biogenesis. taylorandfrancis.comnih.govnih.govnih.gov Upon activation by decanoic acid, PPAR-γ can upregulate the expression of genes involved in creating new mitochondria. taylorandfrancis.comucl.ac.uk

Studies in the human neuronal cell line SH-SY5Y have demonstrated that treatment with decanoic acid leads to increased mitochondrial biogenesis. ucl.ac.ukucl.ac.uk This is evidenced by increases in the activity of citrate (B86180) synthase, a marker enzyme for mitochondrial content, and the activity of Complex I of the mitochondrial respiratory chain. nih.govucl.ac.uk This effect appears to be specific to decanoic acid, as other fatty acids like octanoic acid did not produce the same result. ucl.ac.uk The link to PPAR-γ was confirmed by showing that a PPAR-γ antagonist could diminish the increases in mitochondrial markers induced by decanoic acid. ucl.ac.uk

Table 2: Effect of Decanoic Acid (C10) on Mitochondrial and Peroxisomal Markers in SH-SY5Y Neuronal Cells

Marker Effect of C10 Treatment Fold/Percent Increase Reference
Citrate Synthase Activity Increased ~30% ucl.ac.uk
Complex I Activity Increased ~42% ucl.ac.uk
Catalase Activity Increased ~15% ucl.ac.uk
Acyl-CoA Oxidase 1 (ACOx1) Activity Increased 129% researchgate.net

Therapeutic Implications in Mitochondrial Disorders and Inherited Metabolic Diseases

The ability of decanoic acid to stimulate mitochondrial biogenesis via PPAR-γ activation has significant therapeutic implications for mitochondrial diseases. nih.govnih.gov These disorders are often characterized by impaired energy production due to dysfunctional mitochondria. frontiersin.org

Research using primary fibroblast cells from patients with Leigh syndrome, a severe mitochondrial disorder caused by defects in Complex I, showed that treatment with decanoic acid increased citrate synthase activity in a PPAR-γ-dependent manner. nih.govnih.gov Gene expression analysis further revealed that decanoic acid treatment supports fatty acid metabolism and decreases oxidative stress. nih.gov These findings suggest that decanoic acid could be a targeted therapy to enhance mitochondrial function in patients with specific mitochondrial defects. nih.govnih.gov Additionally, evidence indicates that decanoic acid also promotes the proliferation of peroxisomes, organelles crucial for fatty acid oxidation and redox balance, suggesting potential benefits for peroxisomal disorders as well. ucl.ac.ukresearchgate.net

Regulation of Glucose and Fatty Acid Oxidation Pathways

Research has highlighted the role of decanoic acid, a medium-chain fatty acid, in modulating glucose and lipid metabolism. Studies have shown that decanoic acid can directly interact with and activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolic homeostasis. nih.gov Specifically, decanoic acid has been identified as a direct ligand of PPARγ, a primary target for a class of antidiabetic drugs. nih.gov The interaction of decanoic acid with PPARγ, as well as its weaker binding to PPARα and PPARβ/δ, suggests its involvement in both fatty acid synthesis and oxidation. nih.gov

In preclinical models, treatment with decanoic acid has been demonstrated to improve glucose sensitivity and lipid profiles. nih.gov The ability to accurately quantify the levels of decanoic acid in plasma and tissues during these studies is paramount to understanding its pharmacokinetic and pharmacodynamic properties. The use of Decanoic-10,10,10-d3 acid as an internal standard ensures the reliability of these measurements, which are crucial for elucidating the mechanisms by which decanoic acid exerts its beneficial metabolic effects. oup.com

Table 1: Effects of Decanoic Acid on PPAR Activity
PPAR SubtypeDecanoic Acid (10 µM) Fold Activation of CBP-1 Peptide BindingDecanoic Acid (50 µM) Fold Activation of CBP-1 Peptide Binding
PPARα1.83.6
PPARβ/δ1.345.2
PPARγ2.03.0
Data adapted from a study on the interaction of decanoic acid with peroxisome proliferator-activated receptors. nih.gov

Investigation of Anti-inflammatory and Immunomodulatory Properties

Decanoic acid has been shown to possess divergent immunomodulatory effects. While some studies indicate it can augment inflammatory responses through certain pathways, others suggest it has anti-inflammatory properties. mdpi.comtaylorandfrancis.com For instance, decanoic acid has been identified as a component in substances with recognized anti-inflammatory activity. taylorandfrancis.com

Conversely, other research has demonstrated that medium-chain fatty acids like decanoic acid can enhance pro-inflammatory cytokine production through Toll-like receptor 2 (TLR2). mdpi.com Specifically, decanoic acid was found to augment inflammation and decrease the anti-inflammatory cytokine IL-10. mdpi.com The precise quantification of decanoic acid in these immunological studies, facilitated by the use of Decanoic-10,10,10-d3 acid as an internal standard, is essential for understanding its complex role in modulating immune responses.

Role of Decanoic Acid in Cancer Research and Biomarker Discovery

The role of fatty acids in cancer metabolism has been a subject of intense research, with decanoic acid emerging as a molecule of interest in both diagnostics and therapeutics.

Studies have revealed significant alterations in the plasma levels of decanoic acid in patients with certain types of cancer. For example, one study found that plasma concentrations of decanoic acid were significantly different in patients with colorectal cancer compared to healthy individuals and patients with other conditions. nih.gov The receiver operating characteristic (ROC) curve analysis for decanoic acid in this study yielded an area under the curve of 0.8195, with a sensitivity of 87.8% and a specificity of 80%, suggesting its potential as a valuable early diagnostic biomarker for colorectal cancer. nih.gov The accurate and reproducible quantification of decanoic acid in plasma samples, which is critical for the validation of such biomarkers, relies on the use of stable isotope-labeled internal standards like Decanoic-10,10,10-d3 acid. caymanchem.comnih.gov

Table 2: Diagnostic Potential of Plasma Decanoic Acid for Colorectal Cancer
ParameterValue
Area Under the Curve (AUC)0.8195
Sensitivity87.8%
Specificity80%
Data from a study evaluating decanoic acid as a biomarker for colorectal cancer. nih.gov

Beyond its role as a potential biomarker, decanoic acid has been investigated for its direct effects on cancer cells. Research has shown that decanoic acid can exert anti-tumor effects in hepatocellular carcinoma by targeting the c-Met signaling pathway. mdpi.com This pathway is often overactivated in various cancers and is associated with poor clinical outcomes. mdpi.com Treatment with decanoic acid has been observed to induce apoptosis in liver cancer cells. mdpi.com Studies on the metabolic reprogramming of cancer cells in response to fatty acid exposure require precise measurements of fatty acid uptake and metabolism. The use of Decanoic-10,10,10-d3 acid enables researchers to trace the metabolic fate of decanoic acid within cancer cells, providing insights into the mechanisms underlying its anti-tumor activity.

Assessment of Altered Circulating Levels as Diagnostic Indicators

Studies on Gastrointestinal Motility and Absorption Mechanisms

Decanoic acid has been studied for its effects on gastrointestinal functions, including its ability to enhance the absorption of other molecules. Pharmacokinetic analyses in animal models have shown that decanoic acid can improve the mucosal absorption of certain compounds in the jejunum and colon. nih.gov The mechanism of this enhanced absorption is thought to be related to the disappearance rate of decanoic acid from the intestinal loop and its capacity to sequester calcium ions. nih.gov

Investigating the dynamics of decanoic acid absorption and its influence on gastrointestinal motility and permeability necessitates accurate quantification of the fatty acid in the intestinal lumen and plasma. Decanoic-10,10,10-d3 acid serves as an indispensable tool in these studies, allowing for precise measurement and pharmacokinetic modeling of decanoic acid's actions in the gastrointestinal tract. nih.gov The presence of fatty foods, which contain fatty acids like decanoic acid, can also delay gastric emptying time, an important factor in drug absorption. uomustansiriyah.edu.iq

Advanced Research Directions and Translational Perspectives

Computational Modeling and Molecular Dynamics Simulations of Fatty Acid Aggregation

Computational modeling and molecular dynamics (MD) simulations provide powerful tools for investigating the self-assembly of fatty acids like decanoic acid at an atomic level. These methods offer insights into the formation of micelles and vesicles, which are crucial structures in various biological and technological applications, including drug delivery systems. nih.gov

MD simulations have been employed to study the spontaneous aggregation of fatty acids. For instance, simulations of lauric acid (a 12-carbon fatty acid) have demonstrated their self-assembly into a single aggregate. nih.gov The effect of pH on this aggregation is a key area of investigation, with studies showing that fatty acids form vesicles near their apparent pKa, where protonated and deprotonated forms are in similar proportions, while micelles dominate at higher pH where the anionic form is prevalent. nih.gov The vesicle formation pH for decanoic acid can be influenced by the addition of other surfactants. nih.gov

Researchers have utilized all-atom MD simulations to directly observe the micellization of surfactants. nih.gov These simulations can elucidate the driving forces behind aggregation, such as hydrophobic interactions, which lead to a significant decrease in the solvent-accessible surface area per molecule in the aggregated state. chemrxiv.orgmdpi.com The length of the hydrocarbon chain also plays a critical role; for example, octanoic acid (an eight-carbon fatty acid) has been shown to form spherical micelles across a wide pH range. nih.gov

The use of deuterated fatty acids like Decanoic-10,10,10-d3 acid in these simulations can offer specific advantages. While not explicitly detailed in the provided search results, the altered mass and vibrational modes of the C-D bond compared to the C-H bond could potentially influence the dynamics of aggregation. hilarispublisher.comwikipedia.org This isotopic labeling can be a valuable tool for tracking the behavior of specific molecules within a larger aggregate during simulations.

Table 1: Parameters from Molecular Dynamics Simulations of Fatty Acid Aggregation

Fatty AcidSimulation SystemKey FindingReference
Lauric Acid (C12)30-mer and 40-mer aggregates in waterApparent pKa values of 7.0 and 7.5, respectively, with negative cooperativity in deprotonation. nih.gov nih.gov
Octanoic Acid (C8)20-mer and 30-mer aggregates in waterFormation of spherical micelles over a pH range of 4 to 9. nih.gov nih.gov
Decanoic Acid (C10)Aqueous solution at temperatures from 0°C to 110°CSpontaneous aggregation into vesicles, with temperature affecting vesicle packing and water permeation. mdpi.com mdpi.com
Tauro-deoxycholate (TDC) with Fatty AcidsMixed micelle formation with C14:0, C18:0, and C18:1 fatty acidsSaturated fatty acids incorporate into the micelle core, while unsaturated fatty acid tails mix homogeneously with TDC. chemrxiv.org chemrxiv.org

Decanoic-10,10,10-d3 Acid in Prebiotic Chemical Evolution Studies

The self-assembly of amphiphilic molecules like fatty acids into micelles or vesicles is considered a fundamental step in the origin of life, providing the first compartments for chemical reactions. mdpi.comnih.gov Decanoic acid, a simple ten-carbon fatty acid, is a key molecule in these studies as it can self-assemble under plausible prebiotic conditions. mdpi.com

Molecular dynamics simulations have been used to explore the behavior of decanoic acid under a range of temperatures thought to be relevant to the early Earth (0°C to 110°C). mdpi.comresearchgate.net These studies have shown that decanoic acid molecules spontaneously aggregate to form vesicles. mdpi.comresearchgate.net The temperature influences the properties of these vesicles; below the melting temperature (Tm), the water-filled compartment is well-defined, while at temperatures above Tm, the vesicle becomes more permeable to water. mdpi.com

The introduction of isotopically labeled molecules, such as Decanoic-10,10,10-d3 acid, is a critical technique in origin of life research. nih.govresearchgate.net Isotopic labeling allows researchers to trace the fate of specific molecules in complex prebiotic scenarios. For instance, carbon isotopes (¹³C or ¹⁴C) are used to track the formation of organic molecules from inorganic precursors and to distinguish between biological and non-biological origins of organic matter found in meteorites. nih.govmdpi.com While the direct use of Decanoic-10,10,10-d3 acid in published prebiotic studies was not found, the principles of isotopic labeling are well-established. Using deuterated decanoic acid could help researchers understand the dynamics of vesicle formation and the incorporation of other molecules into these primitive membranes. researchgate.net

Table 2: Key Research in Prebiotic Vesicle Formation

Study FocusKey FindingsSignificance for Prebiotic ChemistryReference
Self-assembly of decanoic acidForms vesicles under a wide range of prebiotic temperatures. mdpi.comProvides a plausible model for the formation of the first cellular compartments. mdpi.com mdpi.com
Peptide insertion into decanoic acid membranesDemonstrated the interaction of a prebiotic-like peptide with a primitive bilayer. researchgate.netOffers insights into how functional molecules could become associated with early protocells. researchgate.net researchgate.net
Dynamics of fatty acid vesiclesFatty acid membranes are dynamic and can grow and divide, suggesting pathways for protocell replication. nih.govmdpi.comSupports the idea of fatty acid vesicles as a viable model for evolving protocells. nih.gov nih.govmdpi.com

Development of Novel Therapeutic Strategies Based on Decanoic Acid Pharmacodynamics

Decanoic acid has garnered significant interest for its therapeutic potential in various diseases, including epilepsy and cancer. mdpi.comnih.govmdpi.com Its mechanisms of action are multifaceted, involving direct effects on cellular signaling pathways and metabolism. nih.govtaylorandfrancis.com

In the context of epilepsy, decanoic acid, a major component of the medium-chain triglyceride (MCT) ketogenic diet, has been shown to have antiseizure activity. nih.govwikipedia.org This effect is attributed to its ability to directly inhibit AMPA receptors, which are key components of excitatory neurotransmission. nih.govwikipedia.org This inhibition helps to reduce the neuronal hyperexcitability that underlies seizures. mdpi.com

Furthermore, decanoic acid has been investigated for its role in mitochondrial function. taylorandfrancis.comwikipedia.orgucl.ac.uk It can act as a ligand for the nuclear receptor PPAR-γ, which is involved in regulating mitochondrial biogenesis. ucl.ac.uknih.gov This has led to research into its potential use in treating mitochondrial diseases, such as Leigh syndrome. taylorandfrancis.comucl.ac.uk Studies in cell models have shown that decanoic acid can increase the activity of mitochondrial enzymes and enhance resistance to oxidative stress. taylorandfrancis.comnih.gov

In oncology, decanoic acid has demonstrated anti-tumor effects in models of hepatocellular carcinoma by targeting the c-Met signaling pathway, which is involved in tumor growth and progression. mdpi.com

The use of deuterated compounds like Decanoic-10,10,10-d3 acid represents a promising strategy in drug development. dovepress.compharmaceutical-technology.comscispace.com Deuteration involves replacing hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen. nih.gov This substitution can alter the metabolic stability of a drug, often leading to a longer half-life and reduced formation of toxic metabolites. dovepress.comscispace.comneulandlabs.com This "deuterium switch" approach has been successfully applied to develop new drugs with improved pharmacokinetic profiles. nih.govneulandlabs.com While specific studies on the therapeutic effects of Decanoic-10,10,10-d3 acid were not identified, the principles of deuteration suggest it could offer advantages over its non-deuterated counterpart by modifying its metabolism and potentially enhancing its therapeutic efficacy or safety profile. dovepress.comscispace.com

Table 3: Therapeutic Mechanisms of Decanoic Acid

Therapeutic AreaMechanism of ActionPotential ApplicationReference
EpilepsyDirect, non-competitive antagonist of AMPA receptors. nih.govwikipedia.orgSeizure control in drug-resistant epilepsy. nih.gov nih.govwikipedia.org
Mitochondrial DiseaseActivates PPAR-γ, leading to increased mitochondrial biogenesis and function. wikipedia.orgucl.ac.uknih.govTreatment for certain mitochondrial disorders like Leigh syndrome. ucl.ac.uknih.gov wikipedia.orgucl.ac.uknih.gov
Cancer (Hepatocellular Carcinoma)Suppresses the c-Met signaling pathway, inducing apoptosis. mdpi.comAnti-tumor agent. mdpi.com mdpi.com

Future Trajectories in Isotope-Assisted Omics Technologies for Precision Medicine

Isotope-assisted "omics" technologies, particularly metabolomics, are at the forefront of advancing precision medicine. laboratoriosrubio.comnih.govtecan.com These approaches utilize stable isotope-labeled compounds to accurately quantify metabolites in biological samples, providing a detailed snapshot of an individual's metabolic state. nih.govthermofisher.com This information is invaluable for understanding disease, identifying biomarkers, and developing personalized treatment strategies. laboratoriosrubio.comtecan.com

Stable isotope-labeled standards, including deuterated compounds like Decanoic-10,10,10-d3 acid, are essential for quantitative metabolomics using mass spectrometry. hilarispublisher.comthermofisher.comisotope.com They are added to samples as internal standards to correct for variations during sample preparation and analysis, thereby improving the accuracy and reproducibility of measurements. thermofisher.com While carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) are often preferred for their stability, deuterium (²H) labeling is also widely used due to its cost-effectiveness. hilarispublisher.comthermofisher.com

The application of isotope-assisted metabolomics is broad. It can be used for the comprehensive analysis of fatty acids in blood samples, which is important for diagnosing metabolic disorders and for lipid-based risk stratification. mdpi.com In the context of precision medicine, detailed lipid profiling can provide more actionable insights for conditions like cardiovascular disease and diabetes than genetic markers alone. laboratoriosrubio.com For example, functional lipid metabolism assessments can involve administering labeled fatty acids and tracking their incorporation into more complex lipids over time. laboratoriosrubio.com

The use of Decanoic-10,10,10-d3 acid as an internal standard in these analyses would allow for the precise quantification of endogenous decanoic acid levels. This is particularly relevant given the therapeutic potential of decanoic acid. By accurately measuring its concentration in patients, clinicians could better tailor treatments that involve the ketogenic diet or direct supplementation with decanoic acid.

Future developments in isotope-assisted omics will likely involve the integration of metabolomics data with other omics data (genomics, proteomics) to create a more complete picture of an individual's health. nih.govnih.gov This systems-level approach will be crucial for deciphering the complex regulatory mechanisms underlying diseases and for advancing the goals of precision medicine. nih.gov

Table 4: Applications of Isotope-Assisted Omics in Precision Medicine

ApplicationRole of Isotope LabelingExampleReference
Quantitative MetabolomicsUse of stable isotope-labeled internal standards for accurate metabolite quantification. thermofisher.comQuantifying fatty acids, amino acids, and other metabolites in blood plasma. mdpi.comacs.org thermofisher.commdpi.comacs.org
Metabolic Flux AnalysisTracing the flow of atoms through metabolic pathways. wikipedia.orgUsing ¹³C-labeled glucose to study central carbon metabolism in microorganisms. nih.gov wikipedia.orgnih.gov
Lipid ProfilingEnabling detailed and personalized assessment of lipid metabolism. laboratoriosrubio.comAdministering labeled fatty acids to track their incorporation into complex lipids. laboratoriosrubio.com laboratoriosrubio.com
Biomarker DiscoveryAssisting in the reliable identification and validation of disease biomarkers. nih.govIdentifying metabolic changes associated with specific diseases. acs.org nih.govacs.org

Q & A

Q. What are the optimal methods for synthesizing Decanoic-10,10,10-d3 acid with high isotopic purity?

Synthesis typically involves catalytic deuteration of unsaturated precursors (e.g., decenoic acid) using deuterium gas (D₂) or acid-catalyzed hydrogen-deuterium exchange. Terminal methyl deuteration (CD₃) is achieved by selective labeling at the C-10 position, as described for structurally similar deuterated fatty acids . Post-synthesis, purification via column chromatography ensures removal of non-deuterated byproducts. Isotopic purity ≥98% is critical, as specified in product certifications .

Q. How should Decanoic-10,10,10-d3 acid be characterized to confirm isotopic labeling and chemical purity?

Use ¹H/²H NMR to verify deuterium incorporation at the terminal methyl group (C-10) and assess positional specificity. Mass spectrometry (LC-MS/MS) quantifies isotopic abundance (e.g., m/z shifts corresponding to +3 Da) and detects impurities. Compare retention times with non-deuterated analogs via GC-FID or HPLC-UV for chemical purity validation .

Q. What stability considerations are critical for storing Decanoic-10,10,10-d3 acid?

Store at -20°C under inert atmosphere (argon or nitrogen) to prevent deuterium exchange with ambient moisture. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the compound or alter isotopic integrity. Airtight containers with PTFE-lined caps are recommended, as per stability protocols for deuterated standards .

Advanced Research Questions

Q. How can Decanoic-10,10,10-d3 acid be utilized as an internal standard in lipidomics studies?

Its near-identical chemical behavior to non-deuterated decanoic acid allows precise quantification in LC-MS/MS . Spike known concentrations into biological matrices (e.g., plasma, cell lysates) to generate calibration curves, correcting for ion suppression/enhancement effects. For example, in fatty acid β-oxidation assays, monitor deuterated vs. non-deuterated metabolite ratios to calculate flux rates .

Q. What experimental considerations are critical when studying β-oxidation kinetics of Decanoic-10,10,10-d3 acid in neuronal models?

Neuronal oxidation rates of decanoic acid (C10) are markedly lower than octanoic acid (C8), as shown in mitochondrial assays . When using deuterated C10, account for kinetic isotope effects (KIE) by comparing turnover rates with non-deuterated controls. Use isotopomer analysis (e.g., ²H-labeled acetyl-CoA detection via MS) to trace metabolic pathways and validate compartment-specific uptake .

Q. How to resolve discrepancies in metabolic flux data obtained using Decanoic-10,10,10-d3 acid across different cell models?

Discrepancies may arise from cell-type-specific transporter expression (e.g., carnitine palmitoyltransferase efficiency) or isotopic dilution in lipid pools. Validate findings with ¹³C-labeled tracers and use pathway inhibitors (e.g., etomoxir for mitochondrial β-oxidation) to isolate contributions. Statistical modeling (e.g., isotopomer spectral analysis) can reconcile data across systems .

Q. What strategies mitigate kinetic isotope effects (KIE) in enzymatic assays with Decanoic-10,10,10-d3 acid?

Deuteration at non-reactive positions (e.g., terminal methyl groups) minimizes enzyme binding interference. Pre-determine KIE values for target enzymes (e.g., acyl-CoA dehydrogenases) using mixed labeled/unlabeled substrates. Normalize reaction rates to non-deuterated controls and apply correction factors derived from kinetic models .

Data Contradiction Analysis

  • Observed Variance in Oxidation Rates : Lower β-oxidation rates for C10 vs. C8 in neuronal models () may reflect differences in mitochondrial uptake efficiency or enzyme specificity. Cross-validate with compartment-specific labeling (e.g., cytosolic vs. mitochondrial fractions) and assess transporter expression profiles .
  • Isotopic Dilution in Metabolic Tracing : Use time-resolved sampling to track label incorporation dynamics and model isotopic dilution effects. Pair with steady-state flux analysis to distinguish pathway contributions .

Key Methodological Tables

Application Technique Key Parameters Reference
Isotopic Purity Validation¹H/²H NMR, LC-MS/MSDeuterium incorporation ≥98%, m/z +3 Da
Metabolic Flux AnalysisLC-MS/MS, Isotopomer Modeling²H-labeled acetyl-CoA, fractional enrichment
Stability AssessmentGC-FID, Accelerated DegradationRetention time shifts, purity ≥98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.